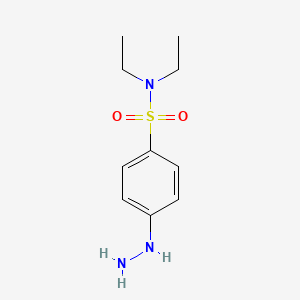
N,N-diethyl-4-hydrazinylBenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-4-hydrazinylBenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. This compound is characterized by the presence of a hydrazinyl group attached to a benzenesulfonamide moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-hydrazinylBenzenesulfonamide typically involves the reaction of p-chlorobenzenesulfonamide with diethylamine and hydrazine hydrate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) under reflux conditions. The product is then precipitated by adding water and purified by washing and drying .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and high yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-4-hydrazinylBenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonamide group under basic conditions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N,N-diethyl-4-hydrazinylBenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-hydrazinylBenzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cancer cells, and its inhibition leads to a disruption of cellular homeostasis, resulting in cell death . The compound interacts with the active site of the enzyme, blocking its activity and preventing the conversion of carbon dioxide to bicarbonate.
Comparison with Similar Compounds
4-Hydrazinylbenzenesulfonamide: Lacks the diethyl groups, resulting in different chemical properties and biological activities.
N-arylpyrazole derivatives: These compounds also contain the sulfonamide moiety and exhibit similar anticancer properties.
Uniqueness: N,N-diethyl-4-hydrazinylBenzenesulfonamide is unique due to the presence of the diethyl groups, which enhance its lipophilicity and improve its ability to penetrate cell membranes. This structural feature contributes to its potent enzyme inhibitory activity and makes it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C10H17N3O2S |
|---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
N,N-diethyl-4-hydrazinylbenzenesulfonamide |
InChI |
InChI=1S/C10H17N3O2S/c1-3-13(4-2)16(14,15)10-7-5-9(12-11)6-8-10/h5-8,12H,3-4,11H2,1-2H3 |
InChI Key |
BEXURFYQSQKQFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


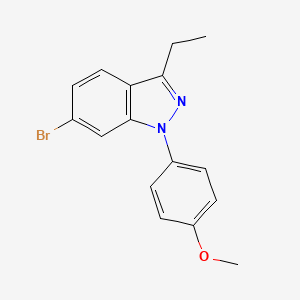
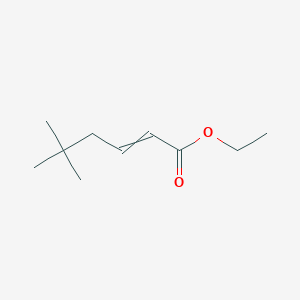
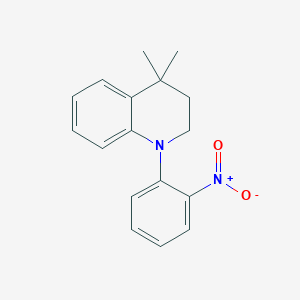


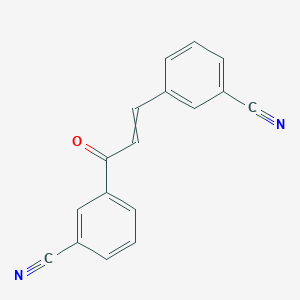
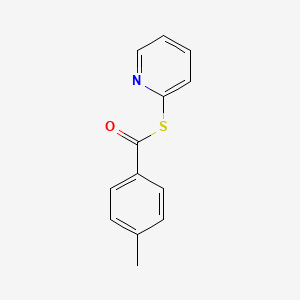
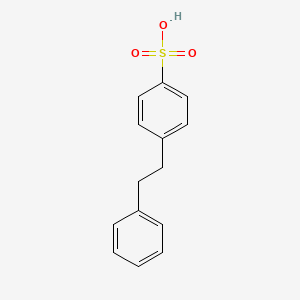
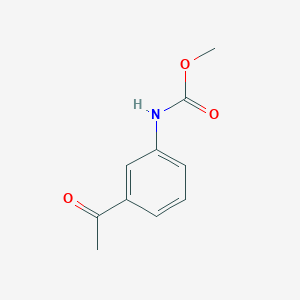

![7-Thiazol-2-yl-imidazo[1,2-a]pyridine](/img/structure/B8497138.png)


![2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-amine](/img/structure/B8497151.png)
